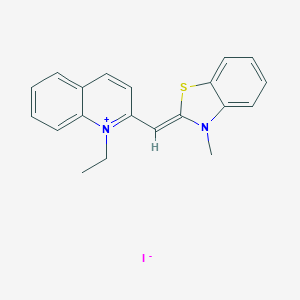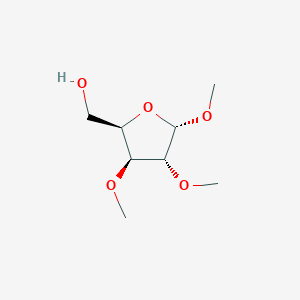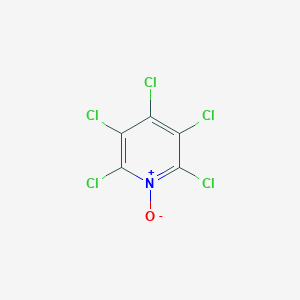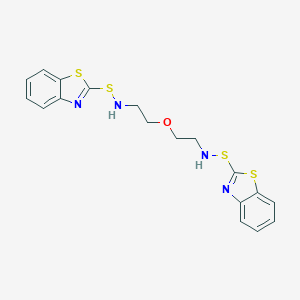
2-Pyridineethanol, 5-ethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridineethanol, 5-ethenyl- is a chemical compound which is widely used in scientific research. It is also known as vinyl pyridine ethanol or 5-(2-hydroxyethyl) pyridine. This compound is an important building block in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Pyridineethanol, 5-ethenyl- is not well understood. However, it has been shown to exhibit biological activity by binding to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-Pyridineethanol, 5-ethenyl- can exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Pyridineethanol, 5-ethenyl- in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the preparation of metal complexes. However, one limitation of using this compound is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be followed.
Direcciones Futuras
There are many potential future directions for the use of 2-Pyridineethanol, 5-ethenyl- in scientific research. One direction is the development of new metal complexes for use in catalysis and material science. Another direction is the exploration of the biological activity of this compound and its potential use in drug discovery research. Additionally, the use of 2-Pyridineethanol, 5-ethenyl- in the development of new materials with unique properties is an exciting area of research.
Métodos De Síntesis
The synthesis of 2-Pyridineethanol, 5-ethenyl- can be achieved through the reaction of 2-pyridinecarboxaldehyde with ethylene oxide in the presence of a base catalyst. This reaction results in the formation of 5-(2-hydroxyethyl) pyridine, which can then be converted into 2-Pyridineethanol, 5-ethenyl- through a dehydration reaction.
Aplicaciones Científicas De Investigación
2-Pyridineethanol, 5-ethenyl- is widely used in scientific research as a building block in the synthesis of various organic compounds. It is also used as a ligand in the preparation of metal complexes, which have potential applications in catalysis, organic synthesis, and material science. Furthermore, this compound has been shown to exhibit biological activity, making it an interesting target for drug discovery research.
Propiedades
Número CAS |
16222-94-9 |
|---|---|
Nombre del producto |
2-Pyridineethanol, 5-ethenyl- |
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(5-ethenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |
Clave InChI |
RDDTWVGYAHLVOK-UHFFFAOYSA-N |
SMILES |
C=CC1=CN=C(C=C1)CCO |
SMILES canónico |
C=CC1=CN=C(C=C1)CCO |
Otros números CAS |
16222-94-9 |
Sinónimos |
2-Ethenylpyrid-2-yl)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)


![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)

![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)